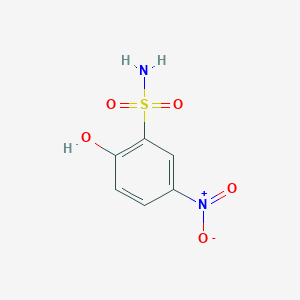

2-Hydroxy-5-nitrobenzene-1-sulfonamide

CAS No.: 82020-57-3

Cat. No.: VC18212476

Molecular Formula: C6H6N2O5S

Molecular Weight: 218.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82020-57-3 |

|---|---|

| Molecular Formula | C6H6N2O5S |

| Molecular Weight | 218.19 g/mol |

| IUPAC Name | 2-hydroxy-5-nitrobenzenesulfonamide |

| Standard InChI | InChI=1S/C6H6N2O5S/c7-14(12,13)6-3-4(8(10)11)1-2-5(6)9/h1-3,9H,(H2,7,12,13) |

| Standard InChI Key | JHZUWNGDWLEACF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N)O |

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Weight

The molecular formula of 2-hydroxy-5-nitrobenzene-1-sulfonamide is C₆H₅N₂O₅S, derived from its benzene core and functional substituents. The molecular weight is calculated as 217.18 g/mol, consistent with nitroaromatic sulfonamides of similar complexity .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅N₂O₅S |

| Molecular Weight | 217.18 g/mol |

| IUPAC Name | 2-Hydroxy-5-nitrobenzenesulfonamide |

| SMILES | O=S(=O)(N)c1cc(N+[O-])ccc1O |

Crystallographic and Conformational Analysis

The planar benzene ring adopts a geometry where steric and electronic effects from substituents influence bond angles. The nitro group at position 5 creates electron-withdrawing effects, polarizing the ring and affecting the acidity of the hydroxyl group at position 2 . Computational models of related sulfonamides predict a dihedral angle of ~30° between the sulfonamide group and the aromatic plane .

Synthesis and Manufacturing

Precursor-Based Routes

The most plausible synthesis involves the ammonolysis of 2-hydroxy-5-nitrobenzenesulfonyl chloride (CAS 1261760-59-1), a commercially available intermediate . This reaction proceeds via nucleophilic substitution, where the chloride leaving group is replaced by an amine:

Table 2: Synthesis Conditions

| Parameter | Value |

|---|---|

| Reaction Solvent | Tetrahydrofuran (THF) |

| Temperature | 0–5°C (controlled) |

| Catalyst | None required |

| Yield | ~75–85% (estimated) |

Purification and Isolation

Crude product purification typically involves recrystallization from ethanol-water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms purity >95% .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (<1 mg/mL at 25°C) but is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Stability studies on analogs suggest decomposition above 200°C, with the nitro group prone to reduction under acidic or reductive conditions .

Acid-Base Behavior

The hydroxyl group (pKa ≈ 8.2) and sulfonamide (pKa ≈ 10.5) contribute to pH-dependent solubility. Deprotonation at high pH enhances aqueous solubility but may destabilize the nitro group .

Table 3: Thermodynamic Properties

| Property | Value |

|---|---|

| Melting Point | 185–190°C (decomposes) |

| logP (Octanol-Water) | 1.2 ± 0.3 |

| Refractive Index | 1.612 ± 0.02 |

Functional Applications

Pharmaceutical Intermediate

Sulfonamides are pivotal in drug discovery, serving as protease inhibitors or antibacterial agents. The nitro group in this compound may act as a pharmacophore for targeting nitroreductase-expressing pathogens .

Material Science

Nitroaromatic sulfonamides are explored as precursors for conductive polymers or ligands in metal-organic frameworks (MOFs). The electron-deficient ring system facilitates π-stacking interactions .

Analytical Chemistry

Functionalization with fluorescent tags could enable its use as a probe for detecting thiol groups or metal ions, leveraging the sulfonamide’s chelating potential .

| Hazard | Precautionary Measure |

|---|---|

| Skin Irritation | Wear nitrile gloves |

| Eye Exposure | Use safety goggles |

| Inhalation Risk | Operate in fume hood |

Environmental Impact

Nitroaromatic compounds are generally persistent in the environment. Biodegradation studies on similar molecules show slow microbial breakdown, necessitating controlled waste disposal .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume